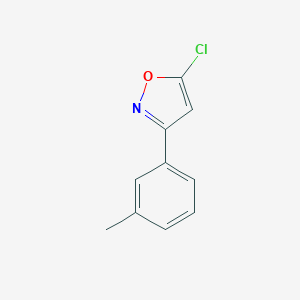
5-Chloro-3-(3-methylphenyl)-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylphenyl)-5-chloroisoxazole is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a 3-methylphenyl group and a chlorine atom at the 5-position of the isoxazole ring makes this compound unique. It is used in various chemical and pharmaceutical applications due to its distinctive structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-5-chloroisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzoyl chloride with hydroxylamine hydrochloride to form 3-methylbenzohydroxamic acid. This intermediate then undergoes cyclization in the presence of a chlorinating agent such as phosphorus oxychloride to yield 3-(3-Methylphenyl)-5-chloroisoxazole.
Industrial Production Methods
In industrial settings, the production of 3-(3-Methylphenyl)-5-chloroisoxazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)-5-chloroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted isoxazole compounds with various functional groups.
Scientific Research Applications
3-(3-Methylphenyl)-5-chloroisoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)-5-chloroisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylphenyl)-5-bromoisoxazole: Similar structure but with a bromine atom instead of chlorine.
3-(4-Methylphenyl)-5-chloroisoxazole: Similar structure but with the methyl group at the 4-position.
3-(3-Methylphenyl)-5-fluoroisoxazole: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
3-(3-Methylphenyl)-5-chloroisoxazole is unique due to the specific positioning of the methyl and chlorine groups, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 5-position can enhance its electrophilic properties, making it more reactive in certain substitution reactions compared to its analogs with different halogen atoms.
Properties
CAS No. |
192432-79-4 |
|---|---|
Molecular Formula |
C10H8ClNO |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
5-chloro-3-(3-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H8ClNO/c1-7-3-2-4-8(5-7)9-6-10(11)13-12-9/h2-6H,1H3 |
InChI Key |
JKKNCTWVIYGILU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NOC(=C2)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=C2)Cl |
Synonyms |
5-CHLORO-3-(3-METHYLPHENYL)ISOXAZOLE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















